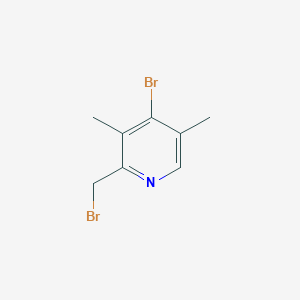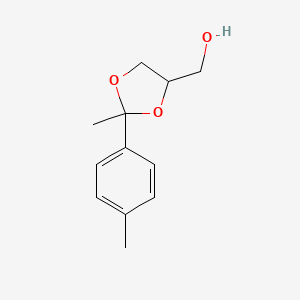
Trifluoromethyl Hypochlorite
Overview
Description
Trifluoromethyl Hypochlorite is an organofluorine compound with the chemical formula CClF3O . It is a compound where a trifluoromethyl group (-CF3) is bonded to a hypochlorite group (-OCl) .
Synthesis Analysis
The synthesis of trifluoromethyl compounds has been a topic of interest in recent years. The “chlorination/fluorination” technique for aliphatic trifluoromethyl ether synthesis was investigated and a range of products with various functional groups was prepared . The results were compared with oxidative desulfurization-fluorination of xanthates with the same structure .Molecular Structure Analysis
The molecular weight of this compound is 120.458 . The molecule consists of a trifluoromethyl group (-CF3) and a hypochlorite group (-OCl) bonded together .Chemical Reactions Analysis
The trifluoromethyl group has been involved in several chemical reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions . The radical trifluoromethylation by photoredox catalysis has emerged recently .Physical And Chemical Properties Analysis
The incorporation of a trifluoromethyl group into organic molecules may significantly alter their physical and biological properties due to the high electronegativity, lipophilicity, and excellent metabolic stability of the trifluoromethyl substituent .Scientific Research Applications
Synthesis and Crystal Structure
Trifluoromethyl hypochlorite (CF3OCl) has been utilized in the synthesis of trifluoromethyl iodine difluoride (CF3IF2), as demonstrated by Minkwitz and Berkei (1998). They employed an addition-elimination reaction where CF3I was fluorinated by CF3OCl, resulting in CF3IF2. This reaction showcases CF3OCl's role in facilitating unique chemical synthesis processes (Minkwitz & Berkei, 1998).
Electrophilic Trifluoromethylation
Matoušek et al. (2013) reported the one-pot synthesis of hypervalent iodine reagents for electrophilic trifluoromethylation using CF3OCl. This method simplifies large-scale preparations of these reagents, indicating CF3OCl's importance in creating compounds for electrophilic trifluoromethylation (Matoušek et al., 2013).
Utilization in Green Chemistry
Musio et al. (2018) explored the use of trifluoromethane, derived from CF3OCl, in green chemistry. They developed a method for converting trifluoromethane into valuable fluorinated compounds via a flow reactor setup. This process illustrates CF3OCl's potential in sustainable chemical production (Musio et al., 2018).
Aromatic Trifluoromethylation
Tomashenko and Grushin (2011) discussed the application of this compound in aromatic trifluoromethylation. This process is crucial for creating biologically active and useful materials, highlighting the compound's significance in producing fluorine-containing pharmaceuticals and agrochemicals (Tomashenko & Grushin, 2011).
Trifluoromethyl Carbanion Synthesis
Uneyama, Katagiri, and Amii (2008) focused onthe synthesis of alpha-trifluoromethylated carbanions, where this compound plays a role in forming compounds with trifluoromethyl groups. These compounds are significant in various applications, including materials science, agrochemistry, and the pharmaceutical industry. This research underscores the versatility of CF3OCl in synthesizing structurally complex molecules (Uneyama, Katagiri, & Amii, 2008).
Catalytic Reactions
CF3OCl has been used in catalytic reactions, as demonstrated by Ishihara et al. (1996). They utilized scandium trifluoromethanesulfonate, a derivative of CF3OCl, as a catalyst in the acylation of alcohols. This showcases CF3OCl's relevance in enhancing the efficiency of certain chemical reactions, particularly in organic synthesis (Ishihara et al., 1996).
Environmental Impact
Fan and Sokorai (2015) explored the formation of trichloromethane from reactions involving chlorine and CF3OCl. Their study provides insights into the environmental impact and chemical behavior of CF3OCl in various conditions, emphasizing its role in environmental chemistry and safety considerations (Fan & Sokorai, 2015).
Healthcare Applications
Rutala and Weber (1997) discussed the use of hypochlorites, including CF3OCl, in healthcare facilities for disinfection purposes. This highlights CF3OCl's role in public health, particularly in maintaining hygiene and preventing microbial contamination in medical settings (Rutala & Weber, 1997).
Safety and Hazards
Future Directions
The trifluoromethyl group is finding increased utility as a substituent in bioactives . The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .
properties
IUPAC Name |
trifluoromethyl hypochlorite | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CClF3O/c2-6-1(3,4)5 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMUBIZOFHUHBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OCl)(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450714 | |
| Record name | trifluoromethoxy chloro | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22082-78-6 | |
| Record name | trifluoromethoxy chloro | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



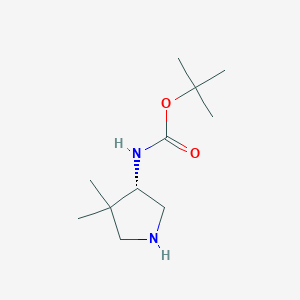

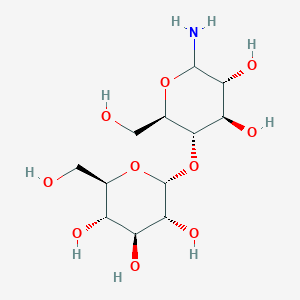

![N-diethoxyphosphoryl-2-[methoxy(propoxy)phosphoryl]sulfanylethanamine](/img/structure/B3368838.png)




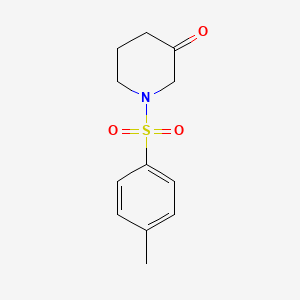
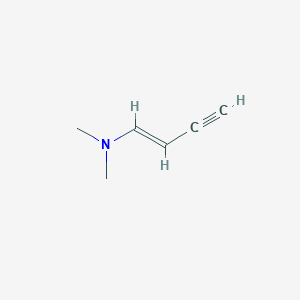
![7-Methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one](/img/structure/B3368875.png)
